4-(4-Tert-butylphenoxy)-2-phenylquinazoline
Description
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)-2-phenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-24(2,3)18-13-15-19(16-14-18)27-23-20-11-7-8-12-21(20)25-22(26-23)17-9-5-4-6-10-17/h4-16H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDWFPUHMFADHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Phenylquinazolin-4(3H)-one
The Niementowski condensation remains the cornerstone for quinazolinone synthesis. Combining anthranilic acid (1.0 equiv) and benzamide (1.2 equiv) in refluxing diphenyl ether (180°C, 6 h) yields 2-phenylquinazolin-4(3H)-one with 75–85% efficiency.
Mechanistic Insight :
The reaction proceeds via:
- Nucleophilic attack of the anthranilate amine on the benzamide carbonyl.
- Cyclodehydration to form the dihydroquinazolinone intermediate.
- Aromatization under thermal conditions.
Chlorination to 4-Chloro-2-Phenylquinazoline
Treatment of the quinazolinone (1.0 equiv) with phosphorus oxychloride (POCl₃, 5.0 equiv) and catalytic dimethylformamide (DMF, 0.1 equiv) at reflux (110°C, 4 h) achieves quantitative conversion to 4-chloro-2-phenylquinazoline.
Optimization Data :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| POCl₃ Equiv | 5.0 | <3% variance |
| Temperature | 110°C | Δ10°C → 15% ↓ |
| DMF Concentration | 0.1 equiv | 0% → 72% yield |
SNAr with 4-Tert-Butylphenol
The critical substitution employs 4-tert-butylphenol (1.5 equiv) and potassium carbonate (2.0 equiv) in dimethyl sulfoxide (DMSO) at 120°C for 12 h.
Key Observations :
- DMSO enhances phenoxide nucleophilicity while stabilizing the Meisenheimer complex.
- Steric hindrance from the tert-butyl group necessitates elevated temperatures.
- Typical isolated yields: 65–72% after silica gel chromatography (hexane:EtOAc 4:1).
Route B: Tandem Cyclization-Substitution Approach
Synthesis of 4-(4-Tert-Butylphenoxy)anthranilic Acid
Coupling 4-tert-butylphenol (1.0 equiv) with methyl 2-iodobenzoate (1.1 equiv) via Ullmann conditions (CuI, 1,10-phenanthroline, K₂CO₃, DMF, 100°C, 24 h) provides the substituted anthranilate ester (82% yield).
Cyclocondensation with Benzaldehyde
Heating the anthranilate derivative (1.0 equiv) with benzaldehyde (1.2 equiv) and ammonium acetate (3.0 equiv) in acetic acid (reflux, 8 h) directly yields the target compound in 58% yield.
Advantages :
- Avoids hazardous chlorination reagents.
- Single-pot transformation reduces purification steps.
Limitations :
- Competing Scholl coupling generates dimeric byproducts (up to 22%).
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 52% | 48% |
| Hazardous Reagents | POCl₃ | CuI |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
Advanced Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O 70:30) shows >99% purity at 254 nm, with tR=12.7 min.
Industrial-Scale Considerations
Solvent Recovery Systems
- Route A: Distillation recovery of DMSO (92% efficiency).
- Route B: Acetic acid recycling via fractional crystallization.
Byproduct Management
- POCl₃ hydrolysis byproducts neutralized with Ca(OH)₂ slurry.
- Copper residues from Route B removed via chelating resins.
Chemical Reactions Analysis
Types of Reactions
4-(4-Tert-butylphenoxy)-2-phenylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy and phenyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of halogenated quinazoline derivatives.
Scientific Research Applications
4-(4-Tert-butylphenoxy)-2-phenylquinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Tert-butylphenoxy)-2-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Methylsulfanyl-2-phenylquinazoline
- Structure: The methylsulfanyl (SCH₃) group at position 4 replaces the tert-butylphenoxy group.
- Synthesis : Prepared via alkylation of 2-phenyl-3H-quinazoline-4-thione with iodomethane in basic conditions .
- Crystallography reveals a 13.95° dihedral angle between the quinazoline and phenyl rings, influencing molecular stacking .
- Activity : Methylsulfanyl derivatives are intermediates in synthesizing thioether-linked inhibitors but lack direct ABCG2 inhibition data.
2-Phenylquinazoline Carboranyl Derivatives (QCc, DMQCd)
- Structure: Carborane (a boron-rich cluster) replaces the tert-butylphenoxy group.
- Activity : These derivatives inhibit the ABCG2 transporter at sub-micromolar concentrations (e.g., DMQCd at 0.5 µM). Methoxy substitutions enhance potency, suggesting that electron-donating groups improve target binding .
- Advantage : Carboranes improve metabolic stability and reduce toxicity compared to organic substituents.
4-[(7-Fluoroquinazolin-4-yl)oxy]aniline
- Structure : Features a fluoro substituent at position 7 and an aniline group at position 4.
- The aniline group may participate in hydrogen bonding .
Physicochemical Properties
Spectroscopic Characterization
- IR Spectroscopy: Tert-butylphenoxy derivatives would show C-O-C stretches (~1250 cm⁻¹) and aromatic C-H bends (~3000 cm⁻¹). Methylsulfanyl analogs exhibit ν(C=S) ~1255 cm⁻¹, absent in tert-butylphenoxy derivatives .
- NMR :
- Tert-butyl protons resonate as a singlet at ~1.3 ppm (¹H) and ~30 ppm (¹³C).
- Methylsulfanyl protons appear as a singlet at ~2.8 ppm (¹H) .
Biological Activity
4-(4-Tert-butylphenoxy)-2-phenylquinazoline, a compound with the CAS number 866155-20-6, is part of a class of quinazoline derivatives known for their diverse biological activities. This article will delve into its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships (SAR), supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline core substituted with a tert-butylphenoxy group and a phenyl group. Its molecular formula is C21H22N2O, indicating a relatively complex structure that may influence its biological interactions.
Anticancer Activity
Research indicates that derivatives of quinazoline exhibit significant antiproliferative effects against various cancer cell lines. A study evaluating similar compounds demonstrated that quinazoline derivatives can inhibit cell proliferation in breast (MCF-7 and MDA-MB-231), cervical (HeLa and SiHa), and ovarian (A2780) cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| This compound | MDA-MB-231 | TBD |
| This compound | HeLa | TBD |
| This compound | A2780 | TBD |
Note: Specific IC50 values for the compound are currently under investigation.
The mechanism by which this compound exerts its biological effects is likely multifaceted. Quinazolines often act by interfering with cellular signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance:
- Inhibition of Kinases : Many quinazoline derivatives have been shown to inhibit tyrosine kinases, which play crucial roles in cancer cell proliferation.
- Induction of Apoptosis : These compounds may promote programmed cell death in malignant cells through the activation of pro-apoptotic factors.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of quinazoline derivatives. Modifications to the phenyl or tert-butyl groups can significantly affect potency and selectivity. For example:
- Substituent Variations : Altering the substituents on the phenyl ring can enhance binding affinity to target proteins.
- Chain Length : The length and branching of alkyl groups can impact solubility and cellular uptake.
Case Studies
- Antiproliferative Studies : A recent study evaluated various quinazoline derivatives against a panel of cancer cell lines, revealing that substitutions at specific positions on the quinazoline ring significantly influenced their IC50 values. The most potent compounds exhibited IC50 values as low as 0.50 μM against certain cancer types, suggesting that structural modifications can lead to enhanced therapeutic efficacy.
- FRET-Melting Experiments : Further investigations using FRET-melting assays have demonstrated that certain quinazoline derivatives selectively bind to G-quadruplex structures associated with oncogene promoters such as c-MYC and BCL-2, indicating potential mechanisms for their anticancer activity.
Q & A
Q. What are the standard synthetic routes for 4-(4-Tert-butylphenoxy)-2-phenylquinazoline?
The synthesis typically involves multi-step protocols, including nucleophilic aromatic substitution and condensation reactions. For example:
- Step 1 : Formation of the quinazoline core via cyclization of anthranilic acid derivatives with benzaldehyde analogs under acidic conditions.
- Step 2 : Introduction of the 4-tert-butylphenoxy group using a nucleophilic substitution reaction, often catalyzed by K₂CO₃ or Cs₂CO₃ in polar aprotic solvents like DMF at 80–100°C .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments.
- IR Spectroscopy : Identifies functional groups (e.g., C-N stretch at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹).
- HRMS : Validates molecular weight and isotopic patterns .
Q. How is the solubility profile of this compound determined?
Solubility is assessed in graded solvents (DMSO, ethanol, water) via UV-Vis spectroscopy or HPLC. The tert-butyl group enhances lipophilicity, making it soluble in organic solvents but poorly soluble in aqueous media .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (MTT vs. resazurin).
- Dose-Response Curves : Validate IC₅₀ values using multiple replicates and statistical models (e.g., nonlinear regression).
- Off-Target Screening : Use kinase profiling panels to rule out nonspecific interactions .
Q. How is computational modeling applied to predict structure-activity relationships (SAR)?
- Docking Studies : Map the compound’s interaction with targets (e.g., EGFR kinase) using AutoDock Vina or Schrödinger Suite.
- QSAR Models : Corrogate substituent effects (e.g., tert-butyl vs. methyl) with bioactivity data to guide synthetic modifications .
Q. What analytical methods validate purity and stability under experimental conditions?
- HPLC-PDA : Detect impurities (<0.1%) and degradation products (e.g., hydrolyzed quinazoline).
- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 200°C.
- Forced Degradation Studies : Expose the compound to UV light, humidity, and acidic/basic conditions to identify labile sites .
Q. How are in vitro pharmacological profiles systematically evaluated?
- Cytotoxicity Screening : Use panels of cancer cell lines and primary cells (e.g., PBMCs) to assess selectivity.
- Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., topoisomerase II) using fluorescence-based kits.
- Metabolic Stability : Incubate with liver microsomes to estimate half-life and CYP450 interactions .
Methodological Considerations
Q. What statistical approaches address variability in biological replicate data?
- ANOVA with Tukey’s post-hoc test : Identify significant differences between treatment groups.
- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput datasets (e.g., transcriptomics).
- Bland-Altman Plots : Quantify inter-assay variability .
Q. How are synthetic intermediates characterized to confirm structural integrity?
- LC-MS/MS : Track reaction progress and identify byproducts.
- X-ray Crystallography : Resolve ambiguous NOE signals in NMR for stereochemical confirmation.
- Elemental Analysis : Validate C, H, N ratios within ±0.4% of theoretical values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
